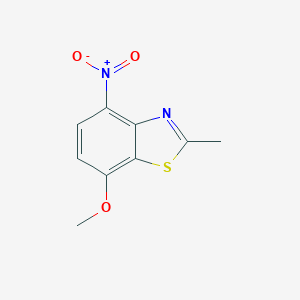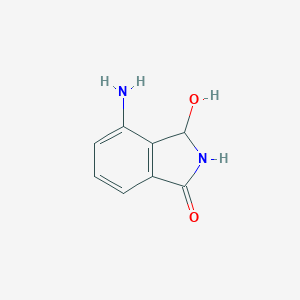
4-Amino-3-hydroxyisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-hydroxyisoindolin-1-one is a heterocyclic organic compound with the molecular formula C8H8N2O2. This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxyisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phthalic anhydride with ammonia, followed by cyclization and subsequent functional group modifications . Another approach involves the use of ultrasonic-assisted synthesis, which has been shown to be efficient and yield high purity products .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce high yields. These reactions typically involve the use of methyl 2-formylbenzoate as a starting material under acidic conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-hydroxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoindolinones and hydroxy derivatives, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
4-Amino-3-hydroxyisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Industry: It is utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting key enzymes and proteins involved in cellular processes. For instance, it can inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and inducing apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
3-Hydroxyisoindolin-1-one: Similar in structure but lacks the amino group, resulting in different reactivity and biological activity.
4-Amino-3-methylisoindolin-1-one: Contains a methyl group instead of a hydroxy group, leading to variations in its chemical properties and applications.
Uniqueness: 4-Amino-3-hydroxyisoindolin-1-one is unique due to its combination of amino and hydroxy functional groups, which confer distinct reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-amino-3-hydroxy-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,8,12H,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDKDZFQTDATET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(NC2=O)O)C(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
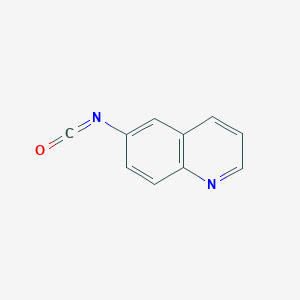
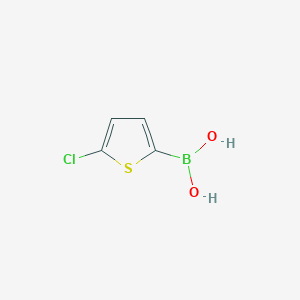
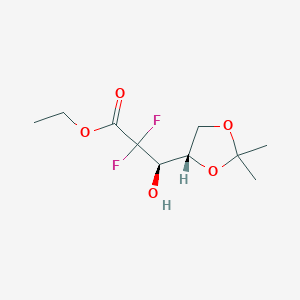
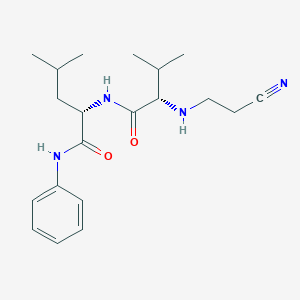
![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B62156.png)
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)
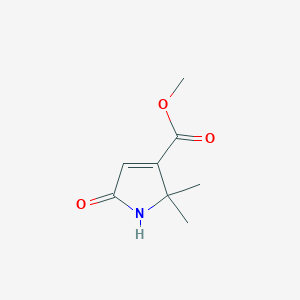
![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
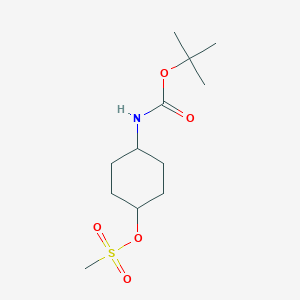

![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)

